N-Cyclohexylimidodiphosphoric acid
Description
N-Cyclohexylimidodiphosphoric acid (CHIDPA) is a phosphoric acid derivative featuring a cyclohexyl group and an imidodiphosphate backbone. Such compounds are often explored for applications in catalysis, metal coordination, or as enzyme inhibitors due to their stereoelectronic properties. The absence of explicit data in the evidence necessitates inferential analysis based on structurally related compounds (e.g., cyclohexyl-containing hydroxamic acids and phosphoric acid derivatives) .
Properties
CAS No. |
66303-33-1 |
|---|---|
Molecular Formula |
C6H15NO6P2 |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
[cyclohexyl(phosphono)amino]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2/c8-14(9,10)7(15(11,12)13)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
ATALGKHBYZRGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexylimidodiphosphoric acid typically involves the reaction of cyclohexylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for hydrolysis.
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexylimidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylphosphoric acid derivatives, while reduction can produce cyclohexylphosphine derivatives.
Scientific Research Applications
N-Cyclohexylimidodiphosphoric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexylimidodiphosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights several cyclohexyl-containing compounds and phosphoric acid derivatives, enabling indirect comparisons:
Physicochemical Properties
- Solubility : Cyclohexyl-containing compounds like CAS 30766-03-1 exhibit moderate solubility (0.897 mg/mL) due to hydrophobic cyclohexyl groups, a trait likely shared by CHIDPA .
- Lipophilicity : The cyclohexyl group in N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide enhances membrane permeability, a critical factor for drug design .
- Synthetic Accessibility : and describe coupling agents (e.g., HATU, EDCl) for cyclohexyl derivatives, suggesting analogous methods for CHIDPA synthesis .
Functional Differences
- Chelation Capacity : Unlike hydroxamic acids (e.g., compound 8 in ), CHIDPA’s imidodiphosphate group may exhibit stronger metal-binding affinity, akin to phosphine ligands in catalysis .
Research Findings and Limitations
- Antioxidant Activity : Hydroxamic acids with cyclohexyl groups () exhibit radical scavenging (DPPH assay), but CHIDPA’s bioactivity remains unstudied in the evidence .
- Synthetic Challenges : Cyclohexyl groups require careful steric management during synthesis, as seen in ’s use of coupling agents .
- Data Gaps: No direct references to CHIDPA’s spectral data, stability, or applications exist in the evidence, necessitating further literature review.
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